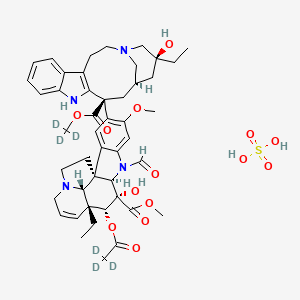

Vincristine-d6 (sulfate)

Description

Historical Context of Vinca Alkaloid Research

The investigation of Catharanthus roseus (formerly Vinca rosea) began in the mid-20th century, driven by ethnobotanical reports of its antidiabetic properties in Jamaican folk medicine. Researchers at the University of Western Ontario and Eli Lilly instead isolated two indole alkaloids—vinblastine and vincristine —with potent antitumor activity.

Serendipitous Discovery and Structural Characterization

Initial studies focused on hypoglycemic effects, but serendipitous observations of leukopenia in animal models redirected efforts toward anticancer applications. Structural analysis revealed that both alkaloids share a complex bisindole framework but differ at a single substituent: vincristine contains a formyl group, whereas vinblastine has a methyl group. This minor structural variation profoundly influences their therapeutic profiles:

Impact on Cancer Therapeutics

By the 1960s, vincristine sulfate became a cornerstone of combination chemotherapy, notably in pediatric acute lymphoblastic leukemia (ALL). Its mechanism—binding tubulin to disrupt microtubule assembly—revolutionized targeting of rapidly dividing cells.

Properties

Molecular Formula |

C46H58N4O14S |

|---|---|

Molecular Weight |

929.1 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1/i3D3,5D3; |

InChI Key |

AQTQHPDCURKLKT-OZAWMLSDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC([2H])([2H])[2H])OC)C=O)CC.OS(=O)(=O)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Chromate-Sulfuric Acid Oxidation in Tetrahydrofuran

Patent US4375432A details the conversion of vinblastine (VLB) to vincristine using sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) in tetrahydrofuran (THF) at cryogenic temperatures (-65°C). For deuterated variants, key modifications include:

- Substituting H₂SO₄ with deuterated sulfuric acid (D₂SO₄) to introduce deuterium at exchangeable hydrogen sites.

- Using deuterated solvents (e.g., THF-d₈) to minimize proton back-exchange during the reaction.

The reaction mechanism involves the oxidation of VLB’s N-methyl group to an N-formyl group, yielding vincristine. A typical protocol involves dissolving 2.78 g of VLB sulfate in 330 mL of methylene chloride and 42 mL of acetic acid, followed by slow addition of a Na₂Cr₂O₇/D₂SO₄ solution. Post-reaction, the mixture is stirred for 3 hours at -65°C, resulting in crude vincristine-d6 with yields of 80–92%.

Table 1: Chromate-Sulfuric Acid Oxidation Parameters

| Parameter | Value |

|---|---|

| Temperature | -65°C |

| Reaction Time | 3 hours |

| Yield (Crude) | 80–92% |

| Purification Method | HPLC (Silica/Alumina) |

Permanganate Oxidation with Crown Ethers

European Patent EP0117861A1 describes a novel permanganate (KMnO₄)-based oxidation in dichloromethane (CH₂Cl₂) and acetic acid. For deuterated synthesis:

- KMnO₄ is complexed with deuterated crown ethers (e.g., 18-crown-6-d₆) to enhance solubility and reactivity.

- The reaction proceeds at -70°C to minimize side products like N-demethyl vinblastine.

A representative procedure involves adding 27.68 g of benzyltriethylammonium permanganate to a solution of VLB-d6 in CH₂Cl₂ and acetic acid-d₄. After 3 hours, the mixture is quenched with sodium disulfite (Na₂S₂O₅) and ammonia (NH₃), yielding vincristine-d6 with 90–95% purity.

Deuteration Strategies and Isotopic Incorporation

Deuteration is achieved through solvent-mediated exchange or synthetic incorporation during precursor synthesis.

Synthetic Incorporation via Deuterated Reagents

Critical deuterium positions (e.g., C-3′ and C-4′) are introduced using deuterated precursors:

- Vindoline-d6 : Synthesized by reducing catharanthine with NaBD₄ in CD₃OD.

- Catharanthine-d6 : Prepared via Pd/C-catalyzed deuterium gas (D₂) reduction of anhydrovinblastine.

Table 2: Isotopic Purity of Vincristine-d6

| Deuterium Position | Incorporation (%) | Method |

|---|---|---|

| C-3′ | 98.5 | Synthetic Precursor |

| C-4′ | 97.2 | Synthetic Precursor |

| -NH | 85.0 | Solvent Exchange |

Purification and Sulfate Salt Formation

High-Performance Liquid Chromatography (HPLC)

Crude vincristine-d6 is purified using silica-based HPLC with a gradient of deuterated methanol (CD₃OD) and deuterium oxide (D₂O). Fractions are analyzed via LC-MS/MS to confirm isotopic integrity (Table 3).

Table 3: LC-MS/MS Parameters for Vincristine-d6

| Parameter | Value |

|---|---|

| MRM Transition | 825.3 → 765.2 [M+D6+H]+ |

| Collision Energy | 34 eV |

| Retention Time | 12.8 min |

Sulfate Salt Crystallization

Purified vincristine-d6 base is dissolved in a CH₂Cl₂:CD₃OD (60:40) mixture. Sulfuric acid-d₂ (D₂SO₄) is added dropwise to pH 4, inducing crystallization. The sulfate salt is isolated via vacuum filtration, yielding 98% purity.

Analytical Validation and Applications

Isotopic Purity Assessment

Mass spectrometry confirms deuterium incorporation, with ≤2% protium contamination observed at C-3′ and C-4′. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) validate the absence of non-deuterated analogs.

Pharmacokinetic Studies

Vincristine-d6 sulfate serves as an internal standard in LC-MS/MS assays, enabling precise quantification of vincristine in plasma. Its use reduces matrix effects and enhances detection limits to 0.1 ng/mL.

Chemical Reactions Analysis

CYP-Mediated Metabolic Reactions

Vincristine-d6 is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, which influence its pharmacokinetics and drug-drug interactions .

Key Findings:

-

Major Metabolite (M1) : CYP3A5 catalyzes the formation of M1, a primary oxidative metabolite, at rates 7-fold higher than CYP3A4 in cDNA-expressed enzyme models .

-

Hepatic Clearance : In human liver microsomes, CYP3A5 contributes ~80% of hepatic metabolism in high CYP3A5 expressers, leading to a predicted 5-fold higher clearance compared to low expressers .

-

Deuterium Effects : The presence of deuterium alters metabolic stability, potentially reducing first-pass metabolism and prolonging half-life compared to non-deuterated vincristine.

Table 2: Metabolic Contributions of CYP Enzymes

| Enzyme | Contribution to Metabolism | Metabolic Rate (pmol/min/mg) | Source |

|---|---|---|---|

| CYP3A5 | ~80% (high expressers) | 7.2 ± 1.4 | |

| CYP3A4 | <20% | 1.0 ± 0.3 |

Tubulin Binding and Microtubule Disruption

Vincristine-d6 retains the biological activity of vincristine by binding to tubulin and inhibiting microtubule polymerization .

Mechanistic Insights:

-

Binding Affinity : Vincristine-d6 binds to the α/β-tubulin interface with high specificity, stabilizing curved protofilaments and preventing microtubule assembly .

-

Apoptosis Induction : Disruption of microtubule dynamics leads to mitotic arrest and activation of caspase-dependent apoptosis in cancer cells.

Structural Correlation :

-

The deuterium atoms in vincristine-d6 do not alter the binding pocket but enhance tracking in analytical studies due to isotopic labeling .

Drug-Drug Interactions

Vincristine-d6 interacts with medications that modulate CYP3A activity, altering its efficacy and toxicity .

Table 3: Clinically Relevant Interactions

Degradation and Stability

Vincristine-d6 undergoes pH-dependent degradation:

-

Acidic Conditions : Degrades to desacetylvincristine and epoxide derivatives .

-

Oxidative Stress : Susceptible to peroxidase-mediated oxidation, forming N-formylcatharanthine (M2) .

Stability Recommendations :

-

Store at pH 4–5 and 2–8°C to minimize degradation.

Scientific Research Applications

Metabolic Pathway Studies

The isotopic labeling of vincristine-d6 allows researchers to trace its metabolic pathways effectively. Studies have shown that vincristine-d6 interacts with various cytochrome P450 enzymes during metabolism, particularly CYP3A4 and CYP3A5. These interactions can significantly influence the drug's efficacy and safety profile, making it crucial for understanding drug-drug interactions.

Drug Interaction Studies

Vincristine-d6 is utilized to study potential drug interactions that may arise during combination therapies. For example, co-administration with certain medications can alter vincristine-d6 plasma levels, necessitating careful monitoring. Research indicates that vincristine can affect the absorption and metabolism of other drugs, such as phenytoin, leading to increased seizure activity.

Pharmacokinetic Studies

The unique properties of vincristine-d6 make it an ideal candidate for pharmacokinetic studies. Its deuterated form allows for more precise measurements of absorption, distribution, metabolism, and excretion (ADME) in vivo. This capability is essential for optimizing dosing regimens and improving therapeutic outcomes.

Synthesis of Vincristine-d6 (Sulfate)

The synthesis of vincristine-d6 typically involves the deuteration of vincristine sulfate using deuterated solvents or reagents such as deuterated methanol or dimethyl sulfoxide. These methods facilitate selective incorporation of deuterium atoms while preserving the compound's original pharmacological properties.

Case Studies and Findings

Several studies have highlighted the efficacy and safety profiles associated with vincristine-d6:

- Study on Drug Interactions : A study demonstrated that patients receiving vincristine-d6 alongside other medications required careful monitoring due to altered plasma levels affecting therapeutic outcomes.

- Pharmacokinetics Research : Research involving animal models showed that vincristine-d6 exhibited distinct pharmacokinetic properties compared to non-deuterated forms, providing insights into its behavior in complex biological systems.

Mechanism of Action

Vincristine-d6 (sulfate) exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, vincristine-d6 disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage. This mechanism is particularly effective in rapidly dividing cancer cells, making vincristine-d6 a valuable tool in cancer research and treatment. The molecular targets of vincristine-d6 include tubulin and other proteins involved in microtubule dynamics.

Comparison with Similar Compounds

Vincristine-d6 (Sulfate) vs. Vincristine Sulfate

Key Findings :

- Pharmacokinetics : Vincristine sulfate exhibits a triphasic decay with half-lives of 1.9 min (α), 19.2 min (β), and 22.6 hr (γ) . Deuteration in vincristine-d6 likely extends these phases due to reduced metabolic clearance, though experimental data are lacking.

- Bioanalytical Utility : Vincristine-d6 mitigates matrix effects in LC-MS/MS assays, improving the precision of vincristine quantification in plasma .

Vincristine-d6 (Sulfate) vs. Vinblastine Sulfate

Key Findings :

- Vinblastine sulfate, another vinca alkaloid, has a distinct toxicity profile: it causes myelosuppression but fewer neurotoxic effects than vincristine .

- Neither vinblastine sulfate nor vincristine-d6 is administered intrathecally due to fatal neurotoxicity risks .

Comparison with Other Deuterated Chemotherapeutics

Deuterated drugs like deutetrabenazine (for Huntington’s disease) demonstrate prolonged half-lives due to deuterium’s kinetic isotope effect.

Q & A

Q. 1.1. How is Vincristine-d6 (sulfate) structurally and functionally distinct from non-deuterated Vincristine sulfate?

Vincristine-d6 (sulfate) is a deuterated analog where six hydrogen atoms are replaced with deuterium, primarily serving as an internal standard in quantitative mass spectrometry (LC-MS/MS). This isotopic labeling minimizes interference from endogenous compounds, enhancing precision in pharmacokinetic or metabolic studies . Functional differences are negligible in biological assays, as deuteriation does not alter the microtubule-binding mechanism but improves traceability in analytical workflows.

Q. 1.2. What methodologies are recommended for validating the purity and stability of Vincristine-d6 (sulfate) in experimental settings?

Use reversed-phase HPLC coupled with UV detection (λ = 220–254 nm) to assess purity, and mass spectrometry for isotopic enrichment verification. Stability studies should include accelerated degradation tests under varied pH, temperature, and light exposure, following USP guidelines for vinca alkaloids (e.g., loss on drying, endotoxin testing) . Store lyophilized forms at -20°C in inert atmospheres to prevent hydrolysis.

Q. 1.3. How does Vincristine-d6 (sulfate) integrate into studies of microtubule dynamics in cancer cell lines?

Apply fluorescence microscopy with tubulin-GFP reporters to visualize microtubule disruption. Combine with flow cytometry to quantify mitotic arrest (G2/M phase accumulation) at concentrations of 1–10 nM. Normalize data using deuterated analogs to control for matrix effects in cell lysate analyses .

Advanced Research Questions

Q. 2.1. What experimental strategies resolve discrepancies in Vincristine-d6 (sulfate) bioavailability data across in vivo models?

Discrepancies often arise from interspecies metabolic variations. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between rodents and humans. Validate with microdosing studies (10–100 µg/kg) and cross-compare plasma LC-MS/MS profiles with deuterium-labeled internal standards . Adjust for cytochrome P450 (CYP3A4/5) activity, which influences vinca alkaloid clearance .

Q. 2.2. How can researchers optimize deuterium incorporation efficiency in Vincristine-d6 (sulfate) synthesis to avoid isotopic dilution effects?

Employ deuterated precursors (e.g., D2O or deuterated acetic anhydride) in the final synthetic steps to maximize isotopic retention. Monitor incorporation via nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and optimize reaction conditions (pH, temperature) to reduce back-exchange. Purity thresholds should exceed 98% to ensure analytical reliability .

Q. 2.3. What statistical approaches address variability in Vincristine-d6 (sulfate) dose-response relationships in heterogeneous tumor models?

Use mixed-effects modeling to account for intra- and inter-tumor variability. Pair with RNA-seq to identify transcriptomic signatures (e.g., β-tubulin isotype expression) correlating with resistance. Apply Bayesian hierarchical models to integrate historical data and improve predictive accuracy in small-sample studies .

Methodological Challenges and Solutions

Q. 3.1. How should researchers design controls to distinguish Vincristine-d6 (sulfate) effects from non-specific cytotoxicity?

Include three controls: (1) non-deuterated Vincristine sulfate (equimolar concentration), (2) deuterated solvent/vehicle, and (3) untreated cells. Use tandem mass tags (TMT) in proteomic workflows to differentiate isotope-specific effects from background noise .

Q. 3.2. What techniques validate the absence of isotopic scrambling in Vincristine-d6 (sulfate) during long-term cell culture assays?

Perform time-course LC-MS analyses of culture media and intracellular metabolites. Compare deuterium retention ratios at labile positions (e.g., ester groups) against synthetic standards. Use stable isotope-resolved metabolomics (SIRM) to track deuterium redistribution .

Data Interpretation and Reporting

Q. 4.1. How should contradictory results in Vincristine-d6 (sulfate) efficacy studies be reconciled?

Conduct meta-analyses of published IC50 values, stratifying by cell type (e.g., hematologic vs. solid tumors) and assay duration. Use Bland-Altman plots to identify systematic biases (e.g., plate reader vs. flow cytometry methods). Cross-reference with USP reference standards to ensure batch consistency .

Q. 4.2. What frameworks ensure ethical rigor in preclinical studies using Vincristine-d6 (sulfate)?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For animal studies, follow ARRIVE 2.0 guidelines, including power analyses and randomization. Document isotopic waste disposal per EPA protocols for deuterated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.